N-(2-Sulfanylethyl)decanamide
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Overview
Description
N-(2-Sulfanylethyl)decanamide is a compound characterized by the presence of a sulfanylethyl group attached to a decanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Sulfanylethyl)decanamide typically involves the reaction of decanoic acid with 2-aminoethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(2-Sulfanylethyl)decanamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides.
Scientific Research Applications
N-(2-Sulfanylethyl)decanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Sulfanylethyl)decanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
- N-(2-Sulfanylethyl)acetamide
- N-(2-Sulfanylethyl)benzamide
- N-(2-Sulfanylethyl)butyramide
Comparison: N-(2-Sulfanylethyl)decanamide is unique due to its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes. This property may enhance its efficacy in certain applications compared to its shorter-chain analogs .
Properties
CAS No. |
21044-09-7 |
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Molecular Formula |
C12H25NOS |
Molecular Weight |
231.40 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)decanamide |
InChI |
InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-9-12(14)13-10-11-15/h15H,2-11H2,1H3,(H,13,14) |
InChI Key |
QAMZAHMVDUZGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCS |
Origin of Product |
United States |
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